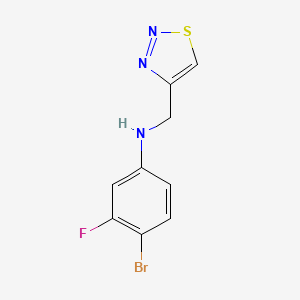![molecular formula C6H9N3O2S B13248105 2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol](/img/structure/B13248105.png)
2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol is a heterocyclic compound with the molecular formula C6H9N3O2S. It is primarily used for research purposes and is known for its unique chemical structure, which includes a pyrimidine ring substituted with a methyl(methylimino)oxo-lambda6-sulfanyl group .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol typically involves the reaction of pyrimidine derivatives with sulfur-containing reagents under controlled conditions. The exact synthetic route may vary, but common methods include:
Nucleophilic substitution: This involves the substitution of a leaving group in the pyrimidine ring with a sulfur-containing nucleophile.
Oxidation-reduction reactions: These reactions are used to introduce the oxo-lambda6-sulfanyl group into the pyrimidine ring.
Industrial Production Methods
化学反応の分析
Types of Reactions
2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfur-containing group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrimidine ring.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as thiols or amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the pyrimidine ring .
科学的研究の応用
2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- 2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-amine
- 2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-thiol
Uniqueness
2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .
特性
分子式 |
C6H9N3O2S |
|---|---|
分子量 |
187.22 g/mol |
IUPAC名 |
2-(N,S-dimethylsulfonimidoyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H9N3O2S/c1-7-12(2,11)6-8-4-3-5(10)9-6/h3-4H,1-2H3,(H,8,9,10) |
InChIキー |
BDKROEZNEXEFOC-UHFFFAOYSA-N |
正規SMILES |
CN=S(=O)(C)C1=NC=CC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


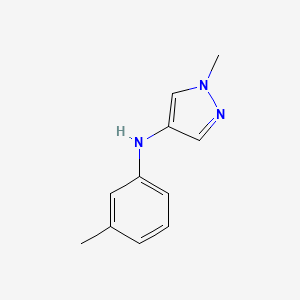

![2-[(2-Methylpropanesulfonyl)methyl]piperidine](/img/structure/B13248039.png)
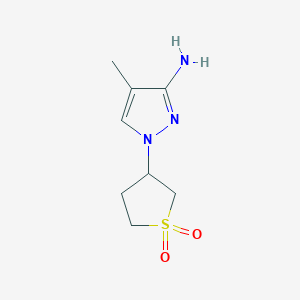
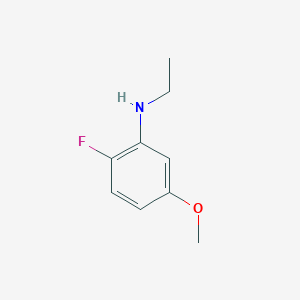
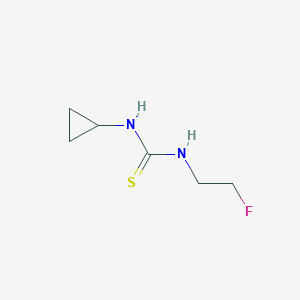
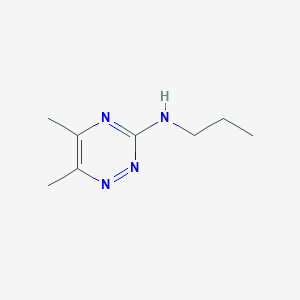
amine](/img/structure/B13248065.png)
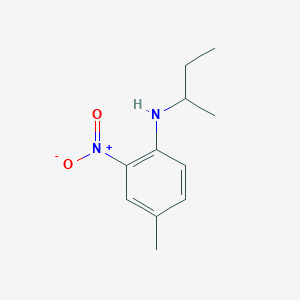

![(3-Methylbutan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine](/img/structure/B13248071.png)
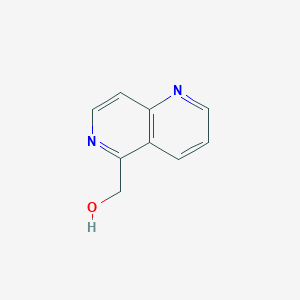
![1-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-2-ol](/img/structure/B13248091.png)
